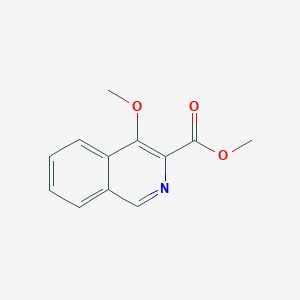

Methyl 4-methoxy-3-isoquinolinecarboxylate

Description

Properties

CAS No. |

170621-97-3 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 4-methoxyisoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-15-11-9-6-4-3-5-8(9)7-13-10(11)12(14)16-2/h3-7H,1-2H3 |

InChI Key |

WIAUHSNZEYWEEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Classical Cyclization Approaches

The isoquinoline core is commonly synthesized via classical cyclization reactions such as the Bischler–Napieralski cyclization or Pomeranz–Fritsch reaction, which are well-established for assembling isoquinoline derivatives.

Bischler–Napieralski Cyclization : This involves cyclization of β-phenylethylamides under dehydrating conditions (e.g., phosphorus oxychloride) to form dihydroisoquinolines, which can then be oxidized to isoquinolines. This method is favored for its broad substrate scope and mild conditions.

Pomeranz–Fritsch Reaction : This method forms the isoquinoline ring by condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization.

Specific Synthetic Route for this compound

A detailed industrially relevant synthesis involves the following key steps:

Condensation Reaction : Starting from 3,5-dibenzyloxy-4-methoxyphenylacetic acid and 3-methoxyphenylethylamine, a condensation reaction is conducted in an organic solvent such as para-xylene, toluene, or benzene under reflux conditions at 80–300 °C (preferably 100–250 °C). The molar ratio of the acid to amine is approximately 1:1.01 to ensure complete reaction.

Intramolecular Cyclization : The condensation intermediate undergoes intramolecular cyclization catalyzed by phosphorus oxychloride at 100–130 °C (preferably around 110 °C) to form the isoquinoline intermediate. The mass ratio of intermediate to phosphorus oxychloride is about 1:3.

Asymmetric Hydrogenation and Amidation : The intermediate isoquinoline can be further transformed via asymmetric hydrogenation and amidation steps to refine the stereochemistry and introduce functional groups, although these steps are more relevant for tetrahydroisoquinoline derivatives.

Debenzylation and Esterification : The benzyl protecting groups are removed under mild conditions to yield the final this compound. Methyl chloroformate is used for esterification to introduce the methyl ester group.

Environmental and Industrial Considerations

Earlier synthetic routes involved harsh conditions such as strong alkali bases (e.g., potassium hexamethyldisilazide) at ultralow temperatures (below -78 °C), and Birch reduction using liquid ammonia and metallic lithium, which are environmentally unfriendly and unsafe for large-scale production.

The improved synthetic methods emphasize:

- Milder reaction conditions (e.g., moderate temperatures, avoidance of strong bases).

- Use of safer reagents and solvents (e.g., toluene, tetrahydrofuran).

- Higher overall yields and shorter synthetic routes.

- Simplified purification steps such as solvent precipitation and rotary evaporation.

Data Table Summarizing Key Preparation Parameters

| Step | Reactants/Intermediates | Conditions | Solvents | Catalysts/Reagents | Yield/Notes |

|---|---|---|---|---|---|

| Condensation | 3,5-Dibenzyloxy-4-methoxyphenylacetic acid + 3-methoxyphenylethylamine | 80–300 °C (reflux, preferably 100–250 °C) | Para-xylene, toluene, or benzene | None | Molar ratio acid:amine ~1:1.01 |

| Intramolecular Cyclization | Intermediate from condensation | 100–130 °C (preferably ~110 °C) | Toluene, THF, acetone, dioxane | Phosphorus oxychloride (1:3 mass ratio) | Efficient cyclization to isoquinoline intermediate |

| Debenzylation & Esterification | Benzyl-protected intermediate | Mild conditions | Various | Methyl chloroformate | High purity final compound |

| Reduction of amides | Amide intermediates | Room temp to reflux | THF | Borane-THF complex | 72% isolated yield (improved over LiAlH4) |

Summary of Research Discoveries and Improvements

The use of phosphorus oxychloride as both cyclization catalyst and dehydrating agent is a key advancement that allows efficient ring closure under relatively mild conditions.

Borane reduction offers a more complete and efficient conversion of amides to amines compared to classical LiAlH4 reduction, reducing reaction times and increasing yields.

Avoidance of harsh reagents and extreme conditions (e.g., strong bases at -78 °C, Birch reduction) improves safety and environmental impact, making the process more amenable to industrial scale-up.

The synthetic route involving condensation of substituted phenylacetic acids with methoxyphenylethylamines followed by cyclization and functional group transformations is versatile and yields high purity this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-isoquinolinecarboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-hydroxy-3-isoquinolinecarboxylate

Reduction: 4-methoxy-3-isoquinolinecarbinol

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-3-isoquinolinecarboxylate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-isoquinolinecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Research Implications

- Pharmaceutical Applications: The target compound’s balance of moderate polarity and stability may optimize bioavailability compared to highly polar (e.g., hydroxylated) or nonpolar (e.g., chlorinated) analogs.

- Synthetic Chemistry : The methyl ester group offers a reactive handle for further derivatization (e.g., hydrolysis to carboxylic acid or transesterification), while the methoxy group directs regioselectivity in electrophilic substitutions .

Biological Activity

Methyl 4-methoxy-3-isoquinolinecarboxylate (MMIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : Approximately 217.224 g/mol

- Structural Characteristics : MMIC features an isoquinoline backbone with a methoxy group and a carboxylate functional group, which contribute to its reactivity and biological activity .

Anticancer Properties

Research indicates that MMIC exhibits significant anticancer activity. It has been shown to inhibit specific enzymes and modulate signaling pathways critical in cancer progression. The mechanisms involve:

- Enzyme Inhibition : MMIC selectively binds to enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

- Pathway Modulation : It influences key signaling pathways associated with apoptosis and cell cycle regulation, enhancing the susceptibility of cancer cells to therapeutic agents.

Neuroprotective Effects

MMIC also shows promise in neuroprotective applications. Its interactions with neurotransmitter systems may offer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Potential mechanisms include:

- Neurotransmitter Modulation : MMIC may enhance the activity of neurotransmitters that are often diminished in neurodegenerative conditions.

- Oxidative Stress Reduction : The compound has antioxidant properties that help mitigate oxidative stress, a contributing factor in neuronal damage.

Comparative Analysis with Related Compounds

To better understand the unique properties of MMIC, a comparison with structurally similar compounds is useful. Below is a table summarizing some related compounds and their similarity indices based on structural characteristics.

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl isoquinoline-3-carboxylate | CHN O | 0.76 |

| Ethyl 3-isoquinolinecarboxylate | CHN O | 0.74 |

| Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | CHN O | 0.71 |

| Methyl 2-(hydroxymethyl)isonicotinate | CHNO | 0.66 |

| Ethyl 6-bromoisoquinoline-3-carboxylate | CHBrN | 0.72 |

This comparison illustrates how MMIC stands out due to its specific methoxy substitution and isoquinoline framework, which may confer distinct biological activities compared to its analogs.

Research Findings and Case Studies

A variety of studies have explored the biological activity of MMIC:

- In Vitro Studies : MMIC has been tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation. For instance, one study reported a significant reduction in viability in breast cancer cells treated with MMIC compared to controls.

- Neuroprotection Models : In animal models of neurodegeneration, administration of MMIC resulted in improved cognitive function and reduced markers of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of MMIC to target proteins involved in cancer pathways, further supporting its role as a lead compound for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.